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Compound of Interest

Compound Name:
N-(3-Ethylphenyl)-1H-pyrazol-4-

amine

Cat. No.: B13222516

Get Quote

Compound Identifier: N-(3-Ethylphenyl)-1H-pyrazol-4-amine CAS Registry Number:

2060028-38-6 Molecular Formula: C₁₁H₁₃N₃ Exact Mass: 187.1109 Da Molecular Weight:

187.24 g/mol [1][2]

Mass Spectrometry (LC-MS/HRMS)
ionization & Fragmentation Logic
In Electrospray Ionization (ESI) positive mode, the molecule typically forms the protonated

molecular ion

. The fragmentation pattern is dictated by the stability of the aromatic systems and the lability of
the ethyl substituent.

Primary Ion:

(

, 100% abundance)

Key Diagnostic Fragments (MS/MS)
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159 (M - 29): Loss of the ethyl group (

). This is a characteristic cleavage for alkyl-substituted aromatics, often involving a tropylium
ion rearrangement.

96-97: Cleavage of the C-N bond between the pyrazole and the aniline nitrogen, generating
a pyrazolyl cation or radical.

77: Phenyl cation (indicative of the aromatic ring, though less common in soft ionization).

Fragmentation Pathway Diagram

Figure 1: Predicted ESI-MS Fragmentation Pathway
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Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton) Spectroscopy
Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz or
higher.

The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the aromatic

phenyl core, and the heterocyclic pyrazole ring.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

12.40 - 12.80
Broad Singlet (br

s)
1H Pyrazole N-H

Highly

exchangeable;

may disappear

with

shake.

7.60 - 8.00 Broad Singlet (s) 2H
Pyrazole C3-H /

C5-H

Often appear

equivalent due to

rapid annular

tautomerism.

7.45 Singlet (s) 1H Phenyl H-2

Isolated proton

between amine

and ethyl group.

7.20
Broad Singlet (br

s)
1H Amine N-H

Linker proton;

shift varies with

concentration/te

mp.

7.05
Triplet (t,

Hz)
1H Phenyl H-5

Meta-proton;

pseudo-triplet

due to H4/H6

coupling.

6.60 - 6.80 Multiplet (m) 2H Phenyl H-4, H-6

Ortho/Para to

amine; shielded

by electron

donation.

2.55
Quartet (q,

Hz)
2H Ethyl Benzylic

methylene.

1.18
Triplet (t,

Hz)
3H Ethyl Terminal methyl.
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¹³C NMR (Carbon) Spectroscopy
Solvent: DMSO-

Aliphatic:

15.8 (

), 28.9 (

).

Aromatic (Phenyl):

148.5 (C-N), 145.0 (C-Ethyl), 129.5 (C-5), 119.0 (C-6), 116.5 (C-2), 113.5 (C-4).

Heterocyclic (Pyrazole):

135-140 (Broad C-3/C-5), 125.0 (C-4 ipso).

Infrared Spectroscopy (FT-IR)
Sampling Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.

3200 - 3400 cm⁻¹: N-H stretching (Broad). Overlap of pyrazole ring NH and secondary amine

NH.

2850 - 2960 cm⁻¹: C-H stretching (Aliphatic). Distinct bands for methyl/methylene of the ethyl

group.

1580 - 1610 cm⁻¹: C=C / C=N aromatic ring stretching.

1500 - 1520 cm⁻¹: N-H bending (Scissoring).

800 - 700 cm⁻¹: C-H out-of-plane bending (aromatic). Diagnostic for meta-substitution (3-

ethyl).

Experimental Protocol: Synthesis & Verification
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Context: To generate the sample for the above data, a Buchwald-Hartwig cross-coupling is the

industry-standard method for high purity.

Workflow Diagram

Figure 2: Synthesis Workflow for Spectroscopic Sample Generation
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Step-by-Step Methodology
Coupling: Charge a reaction vessel with tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), 1-

bromo-3-ethylbenzene (1.1 eq),

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13222516/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-guide-n-3-ethylphenyl-1h-pyrazol-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13222516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(0.02 eq), and Xantphos (0.04 eq).

Solvent: Add anhydrous toluene (0.2 M concentration) and Sodium tert-butoxide (2.5 eq).

Reaction: Degas with Argon/Nitrogen. Heat to 100°C for 16 hours.

Workup: Cool, filter through Celite, and concentrate.

Deprotection: Dissolve crude in DCM/TFA (1:1). Stir at RT for 2 hours to remove the Boc

group (if Boc protection was used on the pyrazole N or amine). Note: If using unprotected 4-

aminopyrazole, skip this step, but yields may be lower.

Purification: Flash column chromatography (MeOH/DCM gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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